3-(Aminomethyl)oxolane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)oxolane-3-carboxylic acid is an organic compound with the molecular formula C₆H₁₁NO₃ It is a derivative of oxolane, featuring an aminomethyl group and a carboxylic acid group attached to the oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)oxolane-3-carboxylic acid typically involves the ring-opening reaction of oxirane by carboxylic acid, initiated by a tertiary amine. The reaction proceeds through a series of parallel consecutive stages, including the quaternization of the tertiary amine by activated oxirane and the participation of the carboxylate anion in the ring-opening of both nonactivated and activated oxirane . The reaction conditions usually involve temperatures ranging from 323 to 353 K, with the presence of tertiary amines to decrease the curing temperature and affect the regiocontrol of the ring cleavage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)oxolane-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Aminomethyl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)oxolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The aminomethyl group can form hydrogen bonds and participate in nucleophilic attacks, while the carboxylic acid group can engage in acid-base reactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)oxolane-3-carboxylic acid hydrochloride: A similar compound with a hydrochloride salt form.
3-(Aminomethyl)tetrahydrofuran-3-carboxylic acid: Another derivative of oxolane with similar functional groups.
Uniqueness
3-(Aminomethyl)oxolane-3-carboxylic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-(aminomethyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c7-3-6(5(8)9)1-2-10-4-6/h1-4,7H2,(H,8,9) |
InChI Key |
UCRCEFMAZAMBGX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1(CN)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.